molecular formula C17H24ClN3O3S B3442611 1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine

1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine

Cat. No.: B3442611
M. Wt: 385.9 g/mol
InChI Key: JWPZTUYAMVWRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine, also known as CSPB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising tool for investigating cellular and molecular mechanisms. In

Mechanism of Action

1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine is believed to block ion channels by binding to specific sites on the channel protein. The exact mechanism of action of this compound is still being investigated, but it is thought to involve interactions with the channel pore and the voltage-sensing domains.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to blocking ion channels, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of acid-base balance in the body. This compound has also been found to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine is its specificity for ion channels and other target proteins. This compound has been found to have minimal off-target effects, making it a useful tool for investigating specific cellular and molecular mechanisms. However, one limitation of this compound is its relatively low potency compared to other channel blockers. This can make it difficult to achieve complete channel blockade without using high concentrations of this compound, which can have non-specific effects.

Future Directions

There are several future directions for research on 1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine. One area of interest is the development of more potent and selective this compound analogs. Another area of interest is the investigation of this compound's effects on other ion channels and target proteins. Additionally, the potential therapeutic applications of this compound in the treatment of pain and inflammation are also being explored.

Scientific Research Applications

1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine has been found to have various applications in scientific research. One of the main uses of this compound is as a tool for investigating ion channels. This compound has been shown to block the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. This compound has also been found to block the acid-sensing ion channel 1a (ASIC1a), which is involved in sensory processing and pain perception.

Properties

IUPAC Name

(4-chloro-3-piperidin-1-ylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3S/c1-19-9-11-20(12-10-19)17(22)14-5-6-15(18)16(13-14)25(23,24)21-7-3-2-4-8-21/h5-6,13H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPZTUYAMVWRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine
Reactant of Route 5
Reactant of Route 5
1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.